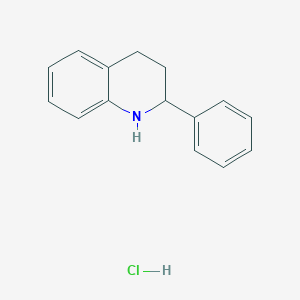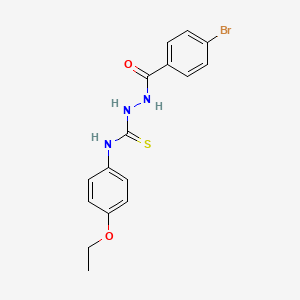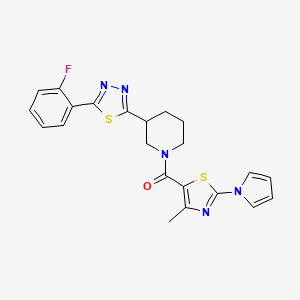![molecular formula C24H24N4O4 B3006602 N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923106-85-8](/img/structure/B3006602.png)
N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
X-ray Powder Diffraction Data
The compound is integral in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data for related compounds are reported, indicating its importance in structural analysis and synthesis processes (Wang et al., 2017).
Heterocyclic Compounds Synthesis
It serves as a precursor in synthesizing various heterocyclic compounds. Novel oxadiazole heterocyclic compounds containing pyranopyridine moieties were synthesized, potentially enhancing hypertensive activity (Kumar & Mashelker, 2007).
Tautomerism Studies
The compound is used in studying tautomerism in related pyrazolo[3,4-b]pyridines. NMR and X-ray diffraction studies revealed insights into tautomeric structures in solution and crystalline states (Quiroga et al., 1999).
Pyrazolo[4,3-b] Pyridine Derivatives
Its derivatives are crucial in thermal analysis and device fabrication. Pyrazolo[4,3-b] pyridine derivatives have shown stability at high temperatures and potential in semiconductor applications (El-Menyawy et al., 2019).
Cytotoxicity Studies
Related pyrazolo and pyrimidine derivatives synthesized from this compound have been evaluated for their cytotoxic activity, particularly against Ehrlich Ascites Carcinoma cells, indicating potential in cancer research (Hassan et al., 2014).
Heterobicycles Synthesis
It is used in synthesizing novel fused heterobicycles, exploring chemical diversity and potential biological activities (Karthikeyan et al., 2014).
Synthesis and Structure
The compound's structure and synthesis method are pivotal in developing novel heterocyclic compounds with different potential applications, including pharmaceuticals (Koshetova et al., 2022).
Fungicidal Activity
Pyrazolo[1,5-a]pyrimidine derivatives of this compound have shown significant fungicidal activity, indicating their potential in agricultural applications (Huppatz, 1985).
Medicinal Chemistry
Derivatives of the compound are synthesized and evaluated for their potential as Mycobacterium tuberculosis inhibitors, highlighting its significance in medicinal chemistry and drug discovery (Samala et al., 2013).
Cross-Coupling Reactions
It is used in cross-coupling reactions to synthesize condensed pyrazoles, demonstrating its versatility in organic synthesis (Arbačiauskienė et al., 2011).
Anticancer and Anti-Inflammatory Agents
Novel pyrazolopyrimidines derivatives synthesized from this compound are evaluated for anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications (Rahmouni et al., 2016).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-3-32-19-11-9-17(10-12-19)25-23(29)20-15-27(13-14-31-2)16-21-22(20)26-28(24(21)30)18-7-5-4-6-8-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETYIYVLIRKQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3006525.png)
![1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3006527.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006533.png)
![1-(2-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3006534.png)
![(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3006537.png)
![2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3006539.png)


![N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B3006542.png)
